2-(2-chlorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(2-Chlorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one is an organic compound belonging to the class of oxazolones, characterized by a 1,3-oxazole ring fused with a ketone functionality. This compound is of interest due to its potential applications in various fields, including material science and organic synthesis, although this analysis will not delve into its applications in drug use or side effects.
Synthesis Analysis
The synthesis of similar oxazolone derivatives involves strategic functional group manipulations and cyclization reactions. For instance, compounds with structural similarities are synthesized through reactions involving hetero-cyclization of specific isothiocyanates and hydrazides, leading to the formation of oxazolone rings (Yeo, Azizan, & Tiekink, 2019)(Yeo, Azizan, & Tiekink, 2019). This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of oxazolone derivatives is often determined using techniques such as single-crystal X-ray diffraction, providing insights into the compound's crystalline architecture and intermolecular interactions (Bakheit, Attwa, Kadi, & Alkahtani, 2023)(Bakheit, Attwa, Kadi, & Alkahtani, 2023). These studies reveal the compound's solid-state structure, including bond lengths, angles, and the presence of any supramolecular interactions such as hydrogen bonding or π-π stacking.
Chemical Reactions and Properties
Oxazolone compounds participate in various chemical reactions, including nucleophilic additions, which can alter their chemical structure and properties. The reactivity of such compounds towards nucleophiles is influenced by the presence of electron-withdrawing or electron-donating groups on the oxazolone ring, affecting their electrophilic character (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998)(Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Physical Properties Analysis
The physical properties of oxazolone derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of substituents on the oxazolone ring. For instance, studies on similar compounds have detailed their crystal packing and the effects of intermolecular interactions on the physical properties (Yeo, Azizan, & Tiekink, 2019)(Yeo, Azizan, & Tiekink, 2019).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and chemical transformations, are influenced by the oxazolone core and the substituents attached to it. The presence of the chlorophenyl and thienyl groups could impart specific electronic characteristics, affecting its nucleophilicity and electrophilicity (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998)(Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of oxazolone derivatives, such as 2-(2-chlorophenyl)-4-(2-thienylmethylene)-1,3-oxazol-5(4H)-one, involves starting materials like 4-(chloromethylene)oxazolone and mercaptans. These compounds are used to prepare a range of sulfanyl-aminocyclopropanecarboxylic acid derivatives, which are crucial in the development of novel chemical entities with potential biological activities. The synthesis process showcases the versatility of oxazolones in chemical transformations, leading to compounds with varied functional groups and structural diversity (Clerici et al., 1999).
Spectroscopic Analysis and Computational Studies
Vibrational spectroscopic techniques like FT-IR and FT-Raman, alongside quantum mechanical methods, are employed to study the structural and electronic properties of chlorophenyl-thienyl-oxazolone derivatives. These studies provide insights into the molecular geometry, vibrational wavenumbers, and electronic properties such as molecular electrostatic potential and HOMO-LUMO energies. Such detailed analysis aids in understanding the compound's reactivity, stability, and potential biological activity, highlighting its significance in materials science and pharmacological research (Kuruvilla et al., 2018).
Polymer Science Applications
The compound's derivatives find applications in polymer science, particularly in the synthesis of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units. These materials exhibit unique thermal, optical, and electrochemical properties, making them suitable for various applications, including organic electronics and photovoltaic devices. The ability to fine-tune the polymer's properties through chemical modification underscores the compound's utility in designing advanced materials with tailored functionalities (Tapia et al., 2010).
properties
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-11-6-2-1-5-10(11)13-16-12(14(17)18-13)8-9-4-3-7-19-9/h1-8H/b12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNBYCBCFDMMKA-WQLSENKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=CS3)C(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=CS3)/C(=O)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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